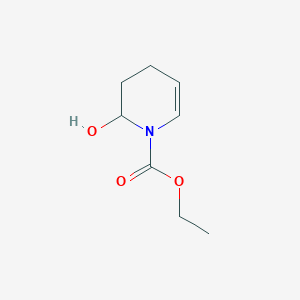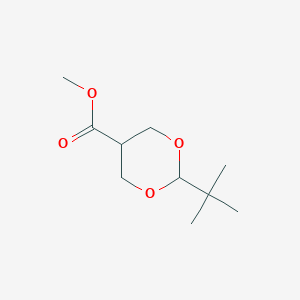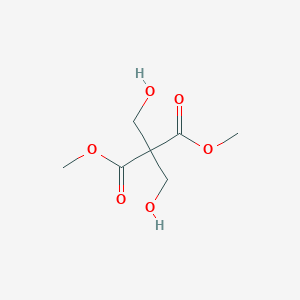
3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine, also known as DPNP, is a small molecule that has been widely used in scientific research due to its unique chemical structure and pharmacological properties. This molecule was first synthesized in the 1980s and has since been studied extensively for its potential therapeutic applications in various diseases.
Mechanism Of Action
The mechanism of action of 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine is complex and involves multiple targets in the brain. One of the main targets of 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine is MAO-B, an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting the activity of MAO-B, 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine increases the levels of dopamine in the brain, which can improve cognitive function and reduce the symptoms of Parkinson's disease. 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine also blocks the activity of dopamine receptors, which can reduce the symptoms of schizophrenia.
Biochemical And Physiological Effects
3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has a number of biochemical and physiological effects in the brain. One of the main effects is the inhibition of MAO-B, which can increase the levels of dopamine in the brain. 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine also blocks the activity of dopamine receptors, which can reduce the symptoms of schizophrenia. In addition, 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine in lab experiments is its unique chemical structure and pharmacological properties. 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has been extensively studied and has a well-established mechanism of action, which makes it a valuable tool for studying various diseases. However, one of the limitations of using 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine. One area of research is the development of new synthetic methods for 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine that are more efficient and cost-effective. Another area of research is the study of 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine in other diseases, such as Huntington's disease and multiple sclerosis. Finally, the development of new analogs of 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine with improved pharmacological properties could lead to the development of new therapeutics for various diseases.
Synthesis Methods
The synthesis of 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine involves a series of chemical reactions that begin with the reaction of 3,4-dihydroxybenzaldehyde with propylamine to form the Schiff base. The Schiff base is then reduced with sodium borohydride to yield the final product, 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine. The synthesis of 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine is relatively simple and can be carried out using standard laboratory techniques.
Scientific Research Applications
3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. In Parkinson's disease, 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has been shown to have neuroprotective effects by inhibiting the activity of monoamine oxidase-B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. In Alzheimer's disease, 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. In schizophrenia, 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has been shown to have antipsychotic effects by blocking the activity of dopamine receptors.
properties
CAS RN |
103150-17-0 |
|---|---|
Product Name |
3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine |
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
4-(1-propylpiperidin-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C14H21NO2/c1-2-7-15-8-3-4-12(10-15)11-5-6-13(16)14(17)9-11/h5-6,9,12,16-17H,2-4,7-8,10H2,1H3 |
InChI Key |
JBPMHBLMULBWFU-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC(C1)C2=CC(=C(C=C2)O)O |
Canonical SMILES |
CCCN1CCCC(C1)C2=CC(=C(C=C2)O)O |
synonyms |
3-(3,4-dihydroxyphenyl)-N-n-propylpiperidine 3-(3,4-dihydroxyphenyl)-N-n-propylpiperidine, dihydrobromide, (S(-)-isomer) 3-(3,4-dihydroxyphenyl)-N-n-propylpiperidine, S(-)-isomer 3-DHPPPD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



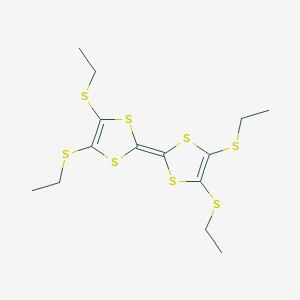

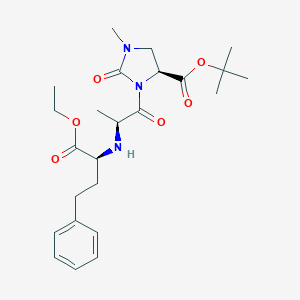
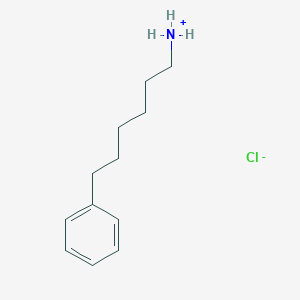
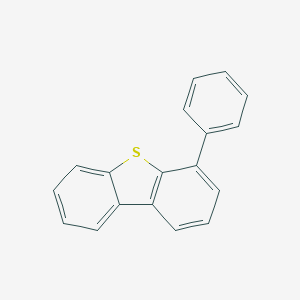

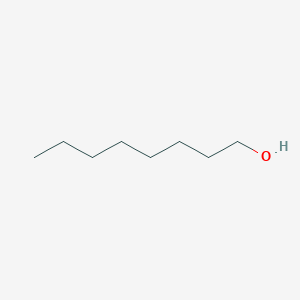


![Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B28493.png)
